molecular formula C18H12FN3S B2865166 7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol CAS No. 890091-04-0

7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol

Cat. No. B2865166
CAS RN: 890091-04-0
M. Wt: 321.37
InChI Key: PCRMKICQPYZPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidine derivatives are known for their anti-inflammatory properties. They work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-alpha, nuclear factor kappa B, leukotrienes, and certain interleukins . The specific compound could potentially be synthesized and evaluated for its efficacy in reducing inflammation in various disease models.

Antimicrobial Activity

The structural framework of pyrimidines allows for significant antimicrobial activity. This includes action against bacteria, viruses, fungi, and tuberculosis . Research into the specific antimicrobial properties of “7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol” could lead to the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

Cancer Research

Pyrimidine derivatives have been investigated for their potential use in cancer treatment. They can act as inhibitors of various cell cycle proteins, such as CDK2/cyclin A2, which are crucial for the proliferation of cancer cells . Studying this compound’s ability to inhibit these proteins could contribute to the development of novel cancer therapies.

Drug Design and Development

In drug design, pyrimidine scaffolds are valuable due to their versatility and the range of biological effects they can impart. They serve as a core structure for the development of drugs with optimized pharmacokinetic and pharmacodynamic properties . “7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol” could be a candidate for further modification and optimization in the drug development process.

Molecular Biology Research

Pyrimidine derivatives are important in molecular biology, particularly in the study of DNA and RNA due to the presence of pyrimidine bases—cytosine, thymine, and uracil. While the direct applications of the compound are not detailed in the search results, its analogs could be used to study nucleic acid behavior, enzyme inhibition, and gene expression .

Biochemical Studies

In biochemistry, pyrimidine derivatives can be used to study enzyme reactions, metabolic pathways, and cellular signaling processes. Their role as inhibitors or activators of certain biochemical pathways can be crucial in understanding disease mechanisms and identifying therapeutic targets .

properties

IUPAC Name

7-(3-fluorophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3S/c19-13-7-4-8-14(9-13)22-10-15(12-5-2-1-3-6-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRMKICQPYZPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=S)N=CN3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol

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